molecular formula C17H15ClN2OS B2774003 1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione CAS No. 688791-30-2

1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione

Cat. No.: B2774003
CAS No.: 688791-30-2
M. Wt: 330.83
InChI Key: POCQQGUTMNUVSB-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione is a heterocyclic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a thione group at the 2-position of the imidazole ring, along with chlorophenyl and ethoxyphenyl substituents at the 3- and 5-positions, respectively. Imidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 4-ethoxybenzaldehyde in the presence of ammonium thiocyanate and a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated under reflux conditions to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: The compound can be reduced to yield the corresponding imidazoline derivative.

    Substitution: The chlorophenyl and ethoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione
  • 3-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thione
  • 3-(3-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-one

Uniqueness

1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione is unique due to the specific combination of chlorophenyl and ethoxyphenyl substituents, which can influence its chemical reactivity and biological activity. The presence of the thione group also distinguishes it from other imidazole derivatives, potentially enhancing its interactions with biological targets.

Properties

IUPAC Name

3-(3-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-2-21-15-8-6-12(7-9-15)16-11-20(17(22)19-16)14-5-3-4-13(18)10-14/h3-11H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCQQGUTMNUVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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